molecular formula C23H27NO4 B2612808 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-dimethylhexanoic acid CAS No. 1592648-96-8

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-dimethylhexanoic acid

Cat. No.: B2612808
CAS No.: 1592648-96-8
M. Wt: 381.472
InChI Key: YDKQMDGYLHHVHM-UHFFFAOYSA-N
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Description

The compound “3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-dimethylhexanoic acid” is an ethyl-substituted MPBA linker derived from 4-hydroxy-3-methoxybenzaldehyde . It can be elongated using standard Fmoc-based solid phase chemistry and linked to supports by standard coupling procedures .


Synthesis Analysis

The synthesis of this compound involves the use of a Waters LC-3000 system consisting of a 484 tunable absorbance detector and a MiJlipore 745 data module .


Molecular Structure Analysis

The molecular structure of this compound is complex. The InChI code for this compound is 1S/C21H21NO4/c23-20(24)13-9-10-14(11-13)22-21(25)26-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,13-14,19H,9-12H2,(H,22,25)(H,23,24)/t13-,14+/m1/s1 .

Scientific Research Applications

Anti-inflammatory Properties

A notable application of N-(fluorenyl-9-methoxycarbonyl) amino acids, which includes compounds structurally related to 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-dimethylhexanoic acid, is their anti-inflammatory activity. These compounds have shown broad-spectrum anti-inflammatory effects in various models, including oxazolone dermatitis and adjuvant arthritis, where they inhibit T-lymphocyte activation and leukocyte infiltration, key processes in inflammatory responses. One specific compound, N-(fluorenyl-9-methoxycarbonyl)leucine (NPC 15199), has been extensively evaluated, demonstrating the ability to block neutrophil recruitment without being a general myelotoxin, thereby preserving white cell functions such as neutrophil respiratory burst and macrophage phagocytosis. This suggests potential therapeutic applications for inflammatory diseases (Burch et al., 1991).

Antiviral Activity

Another area of application is in the development of antiviral agents. Bis-basic-substituted polycyclic aromatic compounds, structurally related to the this compound, have shown broad-spectrum antiviral activity. These compounds, including derivatives such as 3,6-Bis[2-(dimethylamino)ethoxy]-9H-xanthen-9-one dihydrochloride and 1,1'-(9H-xanthene 2,7-diyl)bis[2-(dimethylamino)ethanone] dihydrochloride, have been effective against challenges of encephalomyocarditis virus in mice through oral and subcutaneous administration, indicating their potential as antiviral therapeutics (Carr et al., 1976).

Imaging Applications

The compound also finds applications in medical imaging, particularly in the development of new radiotracers for imaging specific receptors in the brain. Derivatives of this compound, with modifications such as the introduction of fluorine atoms, have been studied as potential positron emission tomography (PET) radiotracers for imaging the benzodiazepine site of GABA(A) receptors and prostate-specific membrane antigen (PSMA) in cancers. These studies highlight the compound's utility in enhancing the understanding of various neurological and oncological conditions through non-invasive imaging techniques (Moran et al., 2012; Chen et al., 2011).

Antihypertensive Activity

Furthermore, derivatives of this compound have been synthesized and evaluated for their antihypertensive activity. A series of novel 3-[(substituted-carbonyl)amino]-2H-1-benzopyran-4-ols, structurally related to this compound, showed significant antihypertensive effects in spontaneously hypertensive rats, indicating potential applications in the management of hypertension (Cassidy et al., 1992).

Biochemical Analysis

Biochemical Properties

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-dimethylhexanoic acid plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins, acting as a protective group for amino acids during peptide bond formation. This compound is known to interact with enzymes such as peptidases and proteases, which are involved in the cleavage and formation of peptide bonds. The nature of these interactions is primarily through the formation of stable intermediates that prevent unwanted side reactions during peptide synthesis .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in protein synthesis and degradation, thereby impacting cellular metabolism and overall cell function . Additionally, it can alter cell signaling pathways by interacting with signaling molecules and receptors, leading to changes in cellular responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor or activator of certain enzymes, depending on the context of its use. For instance, it can inhibit proteases by forming stable complexes with them, thereby preventing the cleavage of peptide bonds . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term studies have shown that its effects on cellular function can persist, but the extent of these effects may diminish over time due to degradation of the compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound is generally well-tolerated and can effectively modulate biochemical pathways without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including disruptions in cellular metabolism and potential damage to tissues. Threshold effects have been observed, where the compound’s efficacy plateaus or adverse effects become more pronounced at higher concentrations.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to peptide synthesis and degradation. It interacts with enzymes such as peptidases and proteases, which are crucial for the breakdown and formation of peptides . The compound can also affect metabolic flux by altering the levels of metabolites involved in these pathways, thereby influencing overall metabolic activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for certain biomolecules.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is often directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or Golgi apparatus, where it participates in peptide synthesis and modification processes. The compound’s activity can be modulated by its localization, as it interacts with different sets of biomolecules in various cellular compartments.

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-5,5-dimethylhexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO4/c1-23(2,3)13-15(12-21(25)26)24-22(27)28-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20H,12-14H2,1-3H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDKQMDGYLHHVHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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